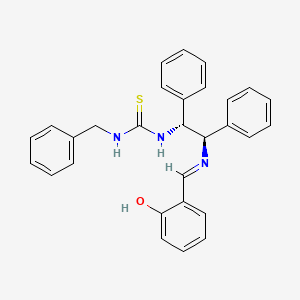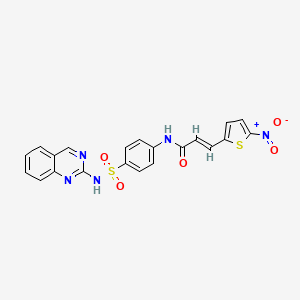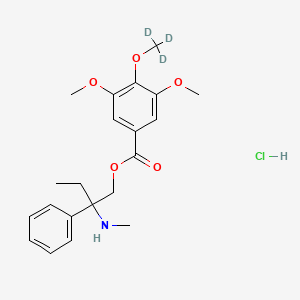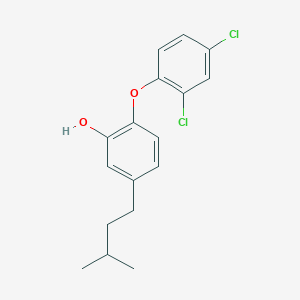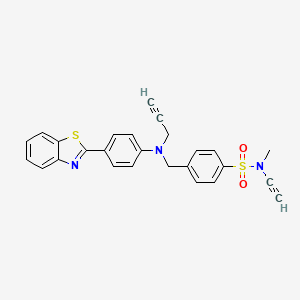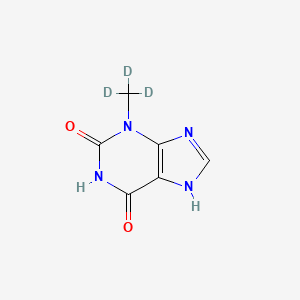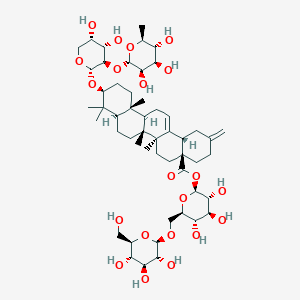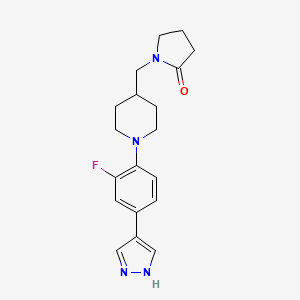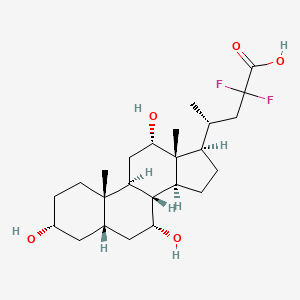
TGR5 agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TGR5 agonist 4 is a compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), a receptor that interacts with bile acids on cell surfaces. TGR5 has become a promising therapeutic target for various metabolic disorders, including type II diabetes, due to its ability to regulate energy expenditure and blood sugar levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of triazole-based compounds, which are known for their TGR5 agonistic activity . The reaction conditions often include the use of dichloromethane as a solvent and acetyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
TGR5 agonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
TGR5 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of G-protein-coupled receptors.
Industry: Used in the development of new drugs targeting TGR5 for various diseases.
Mechanism of Action
TGR5 agonist 4 exerts its effects by binding to the TGR5 receptor, which is a member of the G-protein-coupled receptor superfamily. Upon activation, TGR5 induces the production of cyclic adenosine monophosphate (cAMP), which in turn activates various downstream signaling pathways, including nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) . These pathways play crucial roles in regulating energy expenditure, glucose metabolism, and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist known for its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion.
4-benzofuranyloxynicotinamide derivatives: Known for their selective activation of TGR5 and regulation of different signaling pathways.
Uniqueness
TGR5 agonist 4 is unique due to its high potency and selectivity for the TGR5 receptor. It has shown promising results in preclinical studies for its ability to regulate energy expenditure and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .
Properties
Molecular Formula |
C24H38F2O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
InChI Key |
BAAUSBFPCCBIKT-FHAGEWQDSA-N |
Isomeric SMILES |
C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
